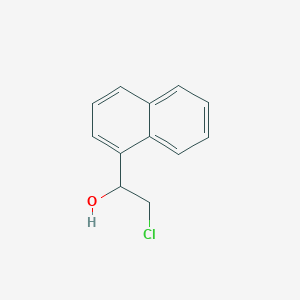

2-Chloro-1-(naphthalen-1-yl)ethan-1-ol

描述

Structure

3D Structure

属性

分子式 |

C12H11ClO |

|---|---|

分子量 |

206.67 g/mol |

IUPAC 名称 |

2-chloro-1-naphthalen-1-ylethanol |

InChI |

InChI=1S/C12H11ClO/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12,14H,8H2 |

InChI 键 |

MUYMUPWUEDFMCO-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CCl)O |

产品来源 |

United States |

Synthetic Methodologies for 2 Chloro 1 Naphthalen 1 Yl Ethan 1 Ol and Analogues

Direct Synthetic Routes

Direct synthetic routes provide the most straightforward methods for the preparation of 2-Chloro-1-(naphthalen-1-yl)ethan-1-ol, typically resulting in a racemic mixture of the compound.

A primary and direct route to synthesize this compound involves the reduction of its corresponding ketone precursor, 2-Chloro-1-(naphthalen-1-yl)ethanone (B7770931). This ketone serves as a critical intermediate in various organic syntheses. The reduction of the carbonyl group to a hydroxyl group can be achieved using common reducing agents.

Standard laboratory reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. The reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the ketone, followed by protonation of the resulting alkoxide to yield the final alcohol. The choice of reducing agent and solvent can influence the reaction's efficiency and work-up procedure.

Table 1: Common Reagents for the Reduction of 2-Chloro-1-(naphthalen-1-yl)ethanone

| Reagent | Formula | Typical Conditions | Product |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Methanol or Ethanol (B145695), Room Temperature | This compound |

This table is based on general chemical principles of ketone reduction.

An alternative strategy involves the chlorination of a suitable diol precursor or the direct chlorination of other naphthyl alcohols. The chlorination of alcohols is a well-established transformation in organic chemistry. chemguide.co.uk Various reagents can be employed to replace a hydroxyl group with a chlorine atom.

One common and effective method is the use of thionyl chloride (SOCl₂). chemguide.co.uk The reaction between an alcohol and thionyl chloride produces the corresponding alkyl chloride, with sulfur dioxide and hydrogen chloride as byproducts. chemguide.co.uk To improve reaction conditions and yields, catalysts such as triarylphosphine oxides can be used in substoichiometric amounts. google.comgoogle.com This catalytic approach is applicable to a wide range of alcohols, including those with aryl substituents like the naphthyl group. google.comgoogle.com Other chlorinating agents include phosphorus halides like phosphorus(III) chloride (PCl₃) and phosphorus(V) chloride (PCl₅). chemguide.co.uk

Stereoselective Synthesis

The presence of a chiral center at the carbon bearing the hydroxyl group in this compound means that it can exist as two enantiomers: (R)-2-Chloro-1-(naphthalen-1-yl)ethan-1-ol and (S)-2-Chloro-1-(naphthalen-1-yl)ethan-1-ol. biosynth.combiosynth.com The synthesis of a single enantiomer often requires specialized stereoselective methods.

Asymmetric Reduction: This approach modifies the reduction of the ketone precursor, 2-Chloro-1-(naphthalen-1-yl)ethanone, by using a chiral reducing agent or a catalyst. This induces facial selectivity in the hydride attack on the prochiral ketone, leading to an excess of one enantiomer over the other.

Dynamic Kinetic Resolution (DKR): DKR is a powerful technique that can theoretically convert an entire racemic mixture into a single enantiomer, achieving up to 100% yield. princeton.edu This process combines a kinetic resolution step with in-situ racemization of the slower-reacting enantiomer. princeton.edunih.gov For chiral alcohols, DKR is often performed using a combination of a lipase (B570770) for enantioselective acylation and a metal-based catalyst for racemization of the unreacted alcohol enantiomer. nih.govmdpi.com

Lipases, such as Candida antarctica lipase B (CALB), are widely used for the kinetic resolution of racemic alcohols via transesterification. mdpi.comresearchgate.net The enzyme selectively acylates one enantiomer at a much higher rate than the other. mdpi.com The success of a DKR process relies on the careful tuning of both the resolution and the racemization steps to ensure high enantioselectivity and conversion. princeton.edu

Table 2: Catalytic Systems for Dynamic Kinetic Resolution of Alcohols

| Resolution Catalyst | Racemization Catalyst | Acyl Donor | Substrate Type | Reference |

|---|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Ruthenium Complex | Isopropyl acetate | (±)-1-phenylethylamine | nih.govbeilstein-journals.org |

| Lipase from Alcaligene sp. | Triethylamine (as base) | Vinyl acetate | 2-chloro-1-(3,4-dichlorophenyl)ethanol | researchgate.net |

This table presents examples of DKR systems applied to chiral alcohols and amines, illustrating the components involved. nih.govmdpi.comresearchgate.netbeilstein-journals.org

When a molecule contains more than one stereocenter, diastereoselective synthesis aims to control the relative configuration between them. The synthesis of chiral naphthyl chlorohydrins can be designed to favor the formation of one diastereomer over others. This is often achieved by using a chiral auxiliary, which is a chiral moiety temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. osi.lv After the desired stereocenter is set, the auxiliary is removed. Another advanced approach involves synergistic catalysis, where multiple catalysts work together to control different aspects of the reaction, such as in cascade reactions that form multiple stereocenters in a single operation. nih.gov

Green Chemistry Principles and Sustainable Synthetic Pathways

The application of green chemistry principles to the synthesis of pharmaceuticals and fine chemicals is of growing importance. nih.gov These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. carlroth.com

For the synthesis of this compound and its analogues, several green strategies can be considered:

Use of Biocatalysts: As discussed in the context of DKR, enzymes like lipases operate under mild conditions (room temperature and neutral pH) and in aqueous or green solvents, offering a sustainable alternative to traditional chemical catalysts. mdpi.commt.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. nih.gov Multicomponent reactions are a powerful tool for achieving high atom economy. arabjchem.org

Safer Solvents: Replacing hazardous organic solvents like dichloromethane (B109758) with greener alternatives such as water, ethanol, or 2-methyltetrahydrofuran (B130290) (2-MeTHF) can significantly reduce the environmental impact of a synthesis. nih.govmt.com

Catalysis over Stoichiometric Reagents: The use of catalytic amounts of reagents is preferred over stoichiometric amounts to minimize waste. carlroth.com For example, using a catalytic system for chlorination is superior to using a full equivalent of a chlorinating agent. google.comgoogle.com

Photochemical Methods: Exploring light-induced reactions can offer sustainable, room-temperature protocols that rival transition metal-catalyzed methods which often require high temperatures. rsc.org

By integrating these principles, the synthesis of complex molecules like this compound can be made more efficient, cost-effective, and environmentally benign. nih.govarabjchem.org

Chemical Reactivity and Transformation of 2 Chloro 1 Naphthalen 1 Yl Ethan 1 Ol

Nucleophilic Substitution Reactions Involving the Chloro Group

The chlorine atom, being attached to a primary carbon, is susceptible to nucleophilic attack, primarily through an SN2 mechanism. The adjacent bulky naphthalene (B1677914) and hydroxyl groups can sterically hinder the reaction, but the primary nature of the carbon-chlorine bond generally favors this pathway over SN1, which would require the formation of a highly unstable primary carbocation.

A range of nucleophiles can displace the chloride ion, leading to the formation of diverse derivatives. The reaction involves a backside attack by the nucleophile on the carbon atom bonded to the chlorine, resulting in an inversion of stereochemistry if the carbon were chiral (which it is not in this case). youtube.com

Common nucleophiles include:

Amines: Reaction with primary or secondary amines can yield the corresponding amino alcohols. However, using simple amines like ammonia (B1221849) can lead to polyalkylation, where the initially formed primary amine acts as a nucleophile itself, reacting with more of the chloro-alcohol. libretexts.org To achieve monosubstitution, specific strategies like the Gabriel synthesis, which uses the phthalimide (B116566) anion as a protected nitrogen source, can be employed. libretexts.org

Alkoxides and Phenoxides: Strong bases like sodium ethoxide or sodium phenoxide can act as nucleophiles to form ethers, although elimination reactions can be a significant competing pathway.

Halide Ions: Other halide ions, such as iodide or bromide, can substitute the chloride, often catalyzed by the greater nucleophilicity of the heavier halides in polar aprotic solvents (Finkelstein reaction). nih.gov

Other Nucleophiles: Sulfur nucleophiles, such as thiols, are also effective for substitution reactions. nih.gov

The table below summarizes potential intermolecular substitution reactions.

| Nucleophile (Nu⁻) | Reagent Example | Product |

| Amine | Morpholine | 2-morpholino-1-(naphthalen-1-yl)ethan-1-ol |

| Phthalimide Ion | Potassium Phthalimide | 2-(1,3-dioxoisoindolin-2-yl)-1-(naphthalen-1-yl)ethan-1-ol |

| Alkoxide | Sodium Ethoxide (NaOEt) | 2-ethoxy-1-(naphthalen-1-yl)ethan-1-ol |

| Phenoxide | Sodium Phenoxide (NaOPh) | 2-phenoxy-1-(naphthalen-1-yl)ethan-1-ol |

| Iodide | Sodium Iodide (NaI) | 2-iodo-1-(naphthalen-1-yl)ethan-1-ol |

In the presence of a base, 2-chloro-1-(naphthalen-1-yl)ethan-1-ol, as a 1,2-chlorohydrin, undergoes a facile intramolecular nucleophilic substitution to form an epoxide. This reaction proceeds via a two-step mechanism. researchgate.net

Acid-Base Reaction: A base, typically a hydroxide (B78521) ion, first deprotonates the hydroxyl group, which is the most acidic proton in the molecule. This creates a potent nucleophile, the corresponding alkoxide ion, in a rapid equilibrium. researchgate.net

Intramolecular SN2 Attack: The newly formed alkoxide anion then acts as an internal nucleophile, attacking the adjacent carbon atom bearing the chlorine atom. This displaces the chloride ion and results in the formation of a three-membered heterocyclic ring, an epoxide. The final product of this reaction is 1-(naphthalen-1-yl)oxirane . researchgate.net

This cyclization is a classic example of the Williamson ether synthesis performed intramolecularly. Other more complex heterocycles can be synthesized from related naphthalene structures through cascade reactions involving intramolecular cyclizations, highlighting the synthetic utility of such frameworks. beilstein-journals.org

Elimination Reactions to Form Unsaturated Naphthalene Derivatives

Elimination of hydrogen chloride (HCl) from this compound leads to the formation of 1-vinylnaphthalene (B14741) , an unsaturated derivative. sigmaaldrich.comnih.govsigmaaldrich.com This transformation can theoretically proceed through different mechanisms, primarily E1 or E2, which are often in competition with substitution reactions. libretexts.orgchemistrysteps.com

The E1 (Elimination, unimolecular) mechanism is a two-step process: masterorganicchemistry.comyoutube.com

Formation of a Carbocation: The leaving group (Cl⁻) departs, forming a carbocation intermediate. This is the slow, rate-determining step.

Deprotonation: A weak base removes a proton from a carbon adjacent to the carbocation, forming a double bond.

For this compound, the leaving group is on a primary carbon. The formation of a primary carbocation is energetically highly unfavorable, making the E1 pathway for dehydrochlorination extremely unlikely. libretexts.org E1 reactions are favored by substrates that can form stable (tertiary, secondary, or resonance-stabilized) carbocations, which is not the case here for the loss of Cl⁻. youtube.com Therefore, elimination to form 1-vinylnaphthalene does not typically proceed via an E1 mechanism.

The E2 (Elimination, bimolecular) mechanism is a one-step, concerted reaction where a strong base removes a beta-hydrogen at the same time as the leaving group departs. masterorganicchemistry.comyoutube.com This pathway is favored by strong bases, and its rate depends on the concentration of both the substrate and the base. chemistrysteps.com

For this compound, the E2 mechanism is the predominant pathway for elimination. The reaction requires a specific geometry between the beta-hydrogen (on the carbon with the -OH group) and the chloro leaving group. They must be in an anti-periplanar conformation, meaning they are in the same plane but on opposite sides of the carbon-carbon bond, with a dihedral angle of 180°. chemistrysteps.comlibretexts.org

This stereochemical requirement makes the reaction stereospecific. Since the beta-carbon is a chiral center with only one hydrogen, the molecule must rotate into the specific anti-periplanar conformation for the reaction to occur. This conformation dictates the stereochemistry of the resulting alkene. chemistrysteps.comyoutube.comkhanacademy.org The use of a strong, bulky base such as potassium tert-butoxide (KOtBu) typically favors the E2 pathway over competing SN2 substitution reactions.

Oxidation and Reduction Pathways of the Hydroxyl Group

The hydroxyl group of this compound can be oxidized, while the compound itself is the product of the reduction of its corresponding ketone.

Oxidation: As a secondary alcohol, the hydroxyl group can be oxidized to a ketone. This reaction converts this compound into 2-chloro-1-(naphthalen-1-yl)ethanone (B7770931) . This transformation can be achieved using various oxidizing agents. Milder reagents like Pyridinium (B92312) chlorochromate (PCC) or the Swern oxidation are commonly used to stop the oxidation at the ketone stage without affecting other parts of the molecule. Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) could potentially cleave the molecule under harsh conditions.

Reduction: The title compound, this compound, is synthesized via the reduction of the carbonyl group in 2-chloro-1-(naphthalen-1-yl)ethanone. This reduction can be accomplished using metal hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a common and selective reagent for reducing ketones to secondary alcohols in the presence of other functional groups like alkyl halides. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but require anhydrous conditions and are less selective.

The table below lists common reagents for these transformations.

| Transformation | Starting Material | Product | Common Reagents |

| Oxidation | This compound | 2-Chloro-1-(naphthalen-1-yl)ethanone | Pyridinium chlorochromate (PCC), Swern Oxidation (DMSO, oxalyl chloride, Et₃N) |

| Reduction | 2-Chloro-1-(naphthalen-1-yl)ethanone | This compound | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) |

Derivatization Strategies for Functional Group Transformations

The strategic modification of this compound allows for the introduction of new functionalities and the construction of more complex molecular architectures. These transformations are pivotal for developing new chemical entities with potential applications in various fields of chemical research.

Oxidation of the Secondary Alcohol

The secondary alcohol group in this compound can be oxidized to the corresponding ketone, 2-chloro-1-(naphthalen-1-yl)ethanone. This transformation is a common and synthetically useful reaction. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and reaction conditions.

Common oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents, such as pyridinium chlorochromate (PCC) or Jones reagent (CrO₃ in aqueous acid), and milder, more selective methods like the Swern or Dess-Martin periodinane oxidations. researchgate.net For analogous compounds like 2-chloro-1-phenylethanol, such oxidations proceed efficiently. researchgate.net The resulting α-chloroketone is a versatile intermediate for further synthetic manipulations, particularly nucleophilic substitution reactions at the carbon bearing the chlorine atom. nih.gov

Intramolecular Cyclization to Form an Epoxide

In the presence of a base, this compound can undergo an intramolecular Williamson ether synthesis to yield 1-(naphthalen-1-yl)oxirane. This reaction, a type of epoxidation, involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as an internal nucleophile, displacing the adjacent chlorine atom.

This transformation is characteristic of chlorohydrins and is a well-established method for the synthesis of epoxides. For the analogous styrene (B11656) chlorohydrin (2-chloro-1-phenylethanol), treatment with a base readily affords styrene oxide. nih.govgoogle.com This reaction is synthetically valuable as the resulting epoxide is a highly reactive intermediate that can be opened by a variety of nucleophiles to introduce diverse functional groups.

Nucleophilic Substitution of the Chlorine Atom

The primary alkyl chloride functionality in this compound is susceptible to nucleophilic substitution reactions (Sₙ2). A wide range of nucleophiles can be used to displace the chloride ion, leading to the formation of various derivatives. For instance, reaction with amines would yield the corresponding 2-amino-1-(naphthalen-1-yl)ethan-1-ol derivatives. The synthesis of such amino alcohols is a significant area of research due to their prevalence in biologically active molecules. youtube.comelectronicsandbooks.com

Similarly, other nucleophiles such as azide, cyanide, or thiols can be employed to introduce different functionalities. The reactivity of the chlorine atom is enhanced by its primary nature, which favors the Sₙ2 mechanism. Studies on similar compounds, such as 1-chloromethyl naphthalene, demonstrate the feasibility of these substitution reactions with various anilines and heteroaryls.

Esterification and Etherification of the Hydroxyl Group

The secondary hydroxyl group can be readily converted into esters and ethers. Esterification can be achieved by reacting this compound with acyl chlorides or carboxylic anhydrides in the presence of a base, or with a carboxylic acid under acidic catalysis (Fischer esterification). These reactions would yield esters with a variety of acyl groups. The synthesis of ester derivatives of naphthalene-containing compounds is a common strategy in medicinal chemistry. researchgate.net

Etherification can be accomplished via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, which is then reacted with an alkyl halide. This would result in the formation of an ether linkage at the C-1 position of the ethyl chain.

The following tables summarize the potential derivatization reactions of this compound based on the known reactivity of its functional groups and analogous compounds.

Table 1: Potential Derivatization Reactions of this compound

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| Oxidation | PCC, CH₂Cl₂ | 2-Chloro-1-(naphthalen-1-yl)ethanone |

| Epoxidation | NaOH (aq) or NaH in THF | 1-(Naphthalen-1-yl)oxirane |

| Nucleophilic Substitution | R₂NH, heat | 2-(Dialkylamino)-1-(naphthalen-1-yl)ethan-1-ol |

| Esterification | RCOCl, pyridine | 2-Chloro-1-(naphthalen-1-yl)ethyl acetate |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Chloro-1-(naphthalen-1-yl)ethanone |

| 1-(Naphthalen-1-yl)oxirane |

| 2-Amino-1-(naphthalen-1-yl)ethan-1-ol |

| 2-Chloro-1-phenylethanol |

| Styrene chlorohydrin |

| Styrene oxide |

Computational and Theoretical Studies of 2 Chloro 1 Naphthalen 1 Yl Ethan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of electron distribution and molecular geometry. These calculations aim to solve the Schrödinger equation for a given molecule, yielding its wavefunction and energy. For a molecule like 2-Chloro-1-(naphthalen-1-yl)ethan-1-ol, this process begins with optimizing the geometry to find the most stable arrangement of its atoms in three-dimensional space.

Density Functional Theory (DFT) Application and Basis Set Selection

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates, making it computationally more efficient. nih.gov The accuracy of DFT calculations depends heavily on the choice of the functional and the basis set.

For organic molecules containing elements like carbon, oxygen, and chlorine, a common and effective combination is the B3LYP hybrid functional with a Pople-style basis set, such as 6-311++G(d,p). nih.gov The B3LYP functional incorporates both exchange and correlation effects, offering a balanced description of electronic interactions. The 6-311++G(d,p) basis set is a flexible set that provides a good description of the electron distribution. The components of this basis set notation signify:

6-311G : Describes the core electrons with a single function and valence electrons with three functions, allowing for greater flexibility.

++ : Adds diffuse functions for both heavy atoms and hydrogen, which are important for describing anions and non-covalent interactions.

** (d,p)**: Includes polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for anisotropy in the electron density, which is crucial for describing bonding.

The selection of an appropriate basis set is a compromise between computational cost and desired accuracy. While larger basis sets can provide more precise results, they also demand significantly more computational resources. samipubco.com Studies on similar naphthalene (B1677914) derivatives often employ this or comparable levels of theory to achieve reliable predictions of molecular properties. nih.govsamipubco.com

Table 1: Illustrative Examples of Common Basis Sets in DFT Calculations

| Basis Set Name | Description | Typical Application |

| STO-3G | Minimal basis set, each atomic orbital is represented by 3 Gaussian functions. | Low-cost, initial geometry optimizations. |

| 6-31G(d) | Split-valence basis set with polarization functions on heavy atoms. | Standard for geometry optimizations and frequency calculations of organic molecules. |

| 6-311++G(d,p) | Triple-split valence basis set with diffuse and polarization functions on all atoms. | High-accuracy calculations, studies involving anions, weak interactions, and excited states. |

| aug-cc-pVTZ | Correlation-consistent, augmented with diffuse functions. | Very high-accuracy calculations, benchmarking studies. samipubco.com |

Ab Initio Methods for Spectroscopic Parameter Prediction

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can offer higher accuracy for certain properties. nih.gov

These methods are particularly valuable for predicting spectroscopic parameters. For instance, after geometry optimization, frequency calculations can be performed to predict the molecule's infrared (IR) spectrum. The calculated vibrational frequencies correspond to specific molecular motions (stretching, bending, etc.) and can be compared with experimental IR spectra to confirm the structure. Similarly, these methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts, providing further means of structural elucidation. For complex molecules, computational predictions are crucial for assigning the signals observed in experimental spectra. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool used to predict the reactive behavior of a molecule. libretexts.org It illustrates the charge distribution on the molecule's surface, which is typically defined as a constant electron density contour. wolfram.com The MEP map is color-coded to indicate different regions of electrostatic potential. wolfram.com

Red : Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue : Indicates regions of low electron density and positive electrostatic potential (often due to atomic nuclei), which are susceptible to nucleophilic attack.

Green/Yellow : Represents regions with near-zero or intermediate potential.

For this compound, an MEP map would likely show significant negative potential (red) around the oxygen atom of the hydroxyl group and the chlorine atom due to their high electronegativity and lone pairs of electrons. researchgate.net These sites would be the primary targets for electrophiles. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), making it a potential site for deprotonation by a base. The aromatic naphthalene ring would show a complex potential surface with regions of negative potential above and below the plane of the rings, characteristic of π-systems. mdpi.com By identifying these electrophilic and nucleophilic sites, the MEP map provides a qualitative prediction of how the molecule will interact with other reagents. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between two specific orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org

The HOMO is the outermost orbital containing electrons and acts as an electron donor. Its energy level is related to the molecule's ionization potential and its susceptibility to attack by electrophiles. youtube.com

The LUMO is the innermost empty orbital and acts as an electron acceptor. Its energy level is related to the electron affinity and its susceptibility to attack by nucleophiles. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. samipubco.com A large gap implies higher kinetic stability and lower chemical reactivity. rsc.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring, which is characteristic of aromatic systems. ucsb.edu The LUMO, on the other hand, would likely have significant contributions from the C-Cl antibonding orbital, making the carbon atom attached to the chlorine an electrophilic center. FMO analysis helps to rationalize the outcomes of various reactions, including pericyclic reactions and nucleophilic substitutions. wikipedia.org

Table 2: Typical Data from a Frontier Molecular Orbital Analysis

| Parameter | Description | Implication for Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates better nucleophilicity (electron-donating ability). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates better electrophilicity (electron-accepting ability). |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Smaller gap indicates higher reactivity and lower kinetic stability. |

Conformational Analysis and Energetic Landscapes

Molecules with single bonds can rotate, leading to different spatial arrangements of atoms called conformations or rotamers. lumenlearning.com Conformational analysis is the study of the energies of these different conformations to determine the most stable (lowest energy) structures. lumenlearning.com For this compound, rotation can occur around the C-C single bond of the ethanol (B145695) side chain and the C-O bond of the hydroxyl group.

Computational methods can be used to generate a potential energy surface (PES) by systematically rotating these bonds and calculating the energy at each step. This energetic landscape reveals the low-energy conformers (local minima) and the energy barriers (transition states) that separate them. utdallas.edu The most stable conformer will be the one that minimizes steric hindrance and maximizes favorable intramolecular interactions, such as hydrogen bonding. In this molecule, an intramolecular hydrogen bond could potentially form between the hydroxyl hydrogen and the chlorine atom, which would significantly stabilize that particular conformation. The relative populations of different conformers at a given temperature can be estimated from their energy differences using Boltzmann statistics. researchgate.net

Reaction Pathway and Transition State Computations

Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products. This involves mapping the reaction pathway on the potential energy surface and identifying the transition state (TS). The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. chemrevlett.com

A key reaction for a halohydrin like this compound is its conversion to an epoxide (naphthyloxirane) under basic conditions. transformationtutoring.comucalgary.ca This is an intramolecular Williamson ether synthesis. libretexts.org Computationally, this process can be modeled by:

Deprotonating the hydroxyl group to form an alkoxide.

Simulating the nucleophilic attack of the resulting oxygen anion on the carbon atom bonded to the chlorine. ucalgary.ca

Locating the transition state for this SN2 ring-closing step. masterorganicchemistry.com

The structure and energy of the transition state provide crucial information about the reaction's feasibility and kinetics. The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. chemrevlett.com Furthermore, calculations like the Intrinsic Reaction Coordinate (IRC) can be performed to confirm that the located transition state correctly connects the reactants and products on the potential energy surface.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the structural or physicochemical properties of a chemical compound and its macroscopic properties. While specific QSPR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles of QSPR can be applied to predict various characteristics of this molecule. Such studies on analogous naphthalene derivatives and other halogenated aromatic alcohols provide a robust framework for understanding the potential application and significance of QSPR for the target compound.

The fundamental premise of QSPR is that the chemical structure, as encoded by molecular descriptors, dictates the physical, chemical, and biological properties of a substance. A typical QSPR model is represented by a mathematical equation that links a specific property to a set of these descriptors.

Detailed Research Findings

Research on related naphthalene derivatives has demonstrated the utility of QSPR in predicting a range of properties. For instance, studies on substituted naphthalen-1-yl-acetic acid hydrazides have successfully employed QSAR (a subset of QSPR focused on biological activity) to elucidate the structural requirements for their antimicrobial effects. These studies have highlighted the importance of descriptors such as the partition coefficient (log P), energies of the highest occupied molecular orbital (HOMO), and various topological indices in defining the compounds' activity.

Similarly, QSPR models have been developed for other classes of naphthalene derivatives to predict properties like inhibitory activity against specific enzymes. A QSAR study on naphthalene derivatives as inhibitors of aldosterone (B195564) synthase identified descriptors related to radial distribution function, atomic van der Waals volumes, and atomic polarizabilities as being significant. civilica.com Furthermore, research on polychlorinated naphthalenes has utilized 3D-QSAR methods to design environmentally friendlier derivatives by correlating their structure with biological toxicity and persistence. nih.gov

For halogenated aromatic alcohols, QSPR studies have been employed to predict properties such as boiling point, water solubility, and chromatographic retention times. nih.gov These models often incorporate descriptors that account for the size and shape of the molecule, as well as electronic effects introduced by the halogen substituent and the hydroxyl group.

In the context of this compound, a QSPR model would aim to correlate its structural features with a property of interest. This would involve the calculation of a wide array of molecular descriptors, which can be broadly categorized as:

Constitutional Descriptors: These are the most straightforward descriptors, reflecting the molecular composition and including counts of atoms, bonds, rings, and molecular weight.

Topological Descriptors: These numerical indices describe the connectivity of atoms within the molecule, such as the Wiener index, Kier & Hall connectivity indices, and Balaban index.

Geometrical Descriptors: These descriptors are derived from the 3D coordinates of the atoms and include information about the molecule's size, shape, and surface area.

Physicochemical Descriptors: These include properties like molar refractivity, polarizability, and logP (the logarithm of the octanol-water partition coefficient), which are crucial for understanding a molecule's behavior in different environments.

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide insights into the electronic properties of the molecule, such as HOMO and LUMO energies, dipole moment, and partial atomic charges.

Once a comprehensive set of descriptors is calculated for a series of related compounds (including this compound), statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build the QSPR model. The resulting model can then be used to predict the property of interest for new or untested compounds within the same chemical class.

The development of a robust QSPR model for this compound and its analogs could be invaluable for predicting their physicochemical properties, environmental fate, and potential biological activities, thereby guiding further experimental research and application development.

Data Tables

The following table presents a selection of calculated molecular descriptors that would be relevant for a QSPR study of this compound.

| Descriptor Type | Descriptor Name | Predicted/Calculated Value | Significance in QSPR |

|---|---|---|---|

| Constitutional | Molecular Weight | 206.67 g/mol | Relates to the overall size of the molecule. |

| Physicochemical | logP (Octanol-Water Partition Coefficient) | 3.1 (Estimated) | Indicates the lipophilicity of the compound, influencing its solubility and membrane permeability. |

| Topological | Topological Polar Surface Area (TPSA) | 20.23 Ų | Relates to the polar surface area, which is important for transport properties and interactions with biological targets. |

| Geometrical | Molar Refractivity | 58.5 cm³/mol | Reflects the volume occupied by the molecule and its polarizability. |

| Quantum-Chemical | Dipole Moment | ~2.5 D (Estimated) | Indicates the overall polarity of the molecule, which influences intermolecular interactions. |

| Quantum-Chemical | Energy of Highest Occupied Molecular Orbital (HOMO) | - | Relates to the electron-donating ability of the molecule. |

| Quantum-Chemical | Energy of Lowest Unoccupied Molecular Orbital (LUMO) | - | Relates to the electron-accepting ability of the molecule. |

Applications in Chemical Research and Future Directions

Role as a Synthetic Building Block for Complex Organic Molecules

The presence of both a hydroxyl group and a reactive chlorine atom makes 2-Chloro-1-(naphthalen-1-yl)ethan-1-ol a highly versatile precursor for the synthesis of more complex molecular structures. Its chloroacetamide derivative is noted as a versatile intermediate in medicinal chemistry and drug discovery. The naphthalene (B1677914) moiety itself is considered a flexible and multifaceted platform in medicinal chemistry, offering a promising scaffold for drug design due to the diverse biological activities that can be generated through structural modifications. nih.govekb.egijpsjournal.com

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, and naphthalene-based heterocycles are of particular interest. Pyrazoline and its derivatives, for example, are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties. elsevierpure.com The pyrazoline nucleus is a valuable template for discovering new bioactive compounds. elsevierpure.combohrium.com

The common method for synthesizing 2-pyrazolines involves the condensation of α,β-unsaturated carbonyl compounds (chalcones) with hydrazine (B178648) and its derivatives. researchgate.net Naphthalene-based chalcones can be cyclized with reagents like hydrazine hydrate (B1144303) to produce naphthalene-pyrazoline hybrids. elsevierpure.comresearchgate.net this compound can serve as a key precursor in this process. It can be oxidized to the corresponding α-chloro ketone, 2-chloro-1-(naphthalen-1-yl)ethanone (B7770931). This ketone can then undergo reactions, for instance with various aldehydes, to form the necessary chalcone (B49325) intermediates, which are subsequently cyclized to form the pyrazoline ring.

Similarly, the compound is a potential starting material for naphthalene-based pyrimidines. Research has demonstrated the synthesis of 2-amino-4-[1-napthalene amino]-5-phenyl pyrimidine (B1678525) derivatives from the reaction of N-(napthalen-1-yl)-3-aryl acryl amides with guanidine (B92328) nitrate, highlighting the utility of naphthalene scaffolds in creating anti-inflammatory pyrimidine compounds. ekb.eg The reactive nature of the chlorohydrin in this compound allows for its conversion into various intermediates suitable for constructing the pyrimidine ring.

The naphthalene scaffold is an essential building block in drug development, with numerous derivatives approved as medicines. ekb.eg These compounds exhibit a wide array of therapeutic properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. nih.govekb.eg The chloroacetamide derivative of the closely related 1-(naphthalen-1-yl)ethylamine has been investigated for its biological activities and potential in drug development. The molecular structure of this compound, featuring the reactive chlorohydrin attached to a naphthalene core, makes it an ideal starting point for creating diverse libraries of compounds for high-throughput screening in both pharmaceutical and agrochemical research. The chlorine atom can undergo nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups and the construction of complex molecular architectures.

Potential in Material Science and Polymer Chemistry

The application of naphthalene-containing compounds extends into material science. For instance, the related ketone, 2-chloro-1-(naphthalen-1-yl)ethanone, is utilized in the synthesis of specialized polymers and dyes. The incorporation of the naphthalene moiety can bestow desirable properties upon materials, such as enhanced thermal stability, specific optical characteristics like fluorescence, and a higher refractive index.

This compound offers two reactive sites for polymerization: the hydroxyl group and the chloro group. This allows it to be used as a monomer in condensation polymerization or to be grafted onto existing polymer backbones to modify their properties. The potential exists to create novel polyesters, polyethers, or other polymers where the bulky naphthyl group influences the final material's physical and chemical characteristics.

Development of Catalysts and Ligands Utilizing Naphthyl-Chloroalcohol Motifs

The development of new catalysts and ligands is crucial for advancing synthetic chemistry, particularly in the field of asymmetric synthesis. While specific examples utilizing the this compound motif are not extensively documented, its structure holds significant potential. Chiral 1,2-amino alcohols are well-established as highly effective ligands for a variety of metal-catalyzed asymmetric reactions.

The naphthyl-chloroalcohol structure can be readily converted into analogous ligand systems. For example, nucleophilic substitution of the chlorine atom with phosphine, amine, or thiol groups could yield a range of bidentate P,O-, N,O-, or S,O-ligands. The presence of the sterically demanding naphthalene group is a key feature, as steric bulk is often a critical factor in inducing high levels of enantioselectivity in catalytic transformations. The chiral versions of this compound could, therefore, serve as precursors to a new class of chiral ligands for asymmetric catalysis.

Advanced Analytical Method Development for Trace Analysis and Purity Profiling

Ensuring the purity of chemical compounds is critical, especially for pharmaceutical applications. The development of robust analytical methods for trace analysis and purity profiling of this compound and its derivatives is an important area of research. Impurity profiling is a key aspect of quality control for active pharmaceutical ingredients (APIs). nih.gov

For trace analysis in complex matrices, such as environmental or biological samples, a combination of solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC) would be a suitable approach. nih.govresearchgate.net The naphthalene moiety provides strong UV absorbance and fluorescence, enabling highly sensitive detection. An HPLC method with a fluorescence detector has been successfully used for the analysis of naphthalene and naphthols in geothermal fluids. nih.govresearchgate.net

For purity profiling, high-resolution chromatographic techniques such as HPLC or gas chromatography (GC), often coupled with mass spectrometry (MS), are required. nih.gov These methods can separate the main compound from structurally similar impurities, such as regioisomers, starting materials, or degradation products like the corresponding epoxide formed via intramolecular dehydrochlorination. researchgate.net The development of two-dimensional liquid chromatography (2D-LC) methods offers even greater resolving power for complex impurity profiles. nih.gov

| Area of Application | Specific Role / Research Direction | Key Structural Features Utilized | Potential Outcome |

|---|---|---|---|

| Synthetic Chemistry | Precursor for Naphthalene-Based Heterocycles (Pyrazolines, Pyrimidines) | Naphthalene scaffold, reactive chlorohydrin group | Novel bioactive compounds for pharmaceuticals |

| Medicinal & Agrochemical Chemistry | Intermediate for Advanced Scaffolds | Naphthalene scaffold, sites for functionalization | Diverse libraries of compounds for drug/pesticide discovery |

| Material Science | Monomer for Polymer Synthesis | Hydroxyl and chloro groups for polymerization | Polymers with high thermal stability and specific optical properties |

| Catalysis | Precursor for Chiral Ligands | Chiral center, naphthyl group (steric bulk), reactive sites | New enantioselective catalysts for asymmetric synthesis |

| Analytical Chemistry | Development of Trace Analysis and Purity Profiling Methods | Naphthalene fluorescence/UV absorbance | Validated methods (HPLC, LC-MS) for quality control |

Opportunities for Novel Synthetic Route Discovery and Optimization

The synthesis of chlorohydrins is a well-established area of organic chemistry, but there remain opportunities for innovation and optimization, particularly concerning this compound. organic-chemistry.org Current methods often involve the ring-opening of epoxides or the reaction of alkenes with a chlorine and water source. organic-chemistry.org

Future research could focus on several key areas:

Asymmetric Synthesis: Developing catalytic, enantioselective methods to produce single enantiomers of this compound is a major goal. This could be achieved through the asymmetric reduction of 2-chloro-1-(naphthalen-1-yl)ethanone using chiral catalysts.

Green Chemistry: Exploring more environmentally benign synthetic routes is a priority. This could involve using greener reagents, such as trichloroisocyanuric acid as a chlorine source, or developing electrochemical methods to reduce waste. organic-chemistry.orgresearchgate.net

Process Optimization: For industrial-scale production, optimizing reaction conditions is crucial to maximize yield and minimize by-products. This includes fine-tuning temperature, pressure, solvent, and catalyst loading, potentially through automated reactor systems. researchgate.net

Flow Chemistry: The use of continuous flow reactors could offer significant advantages over traditional batch processes, providing better control over reaction parameters, improved safety, and easier scalability for the synthesis of this compound and its derivatives.

By exploring these avenues, more efficient, selective, and sustainable methods for producing this valuable chemical intermediate can be realized.

Theoretical Predictions for Undiscovered Reactivities and Applications

While the established reactivity of this compound primarily centers on its role as a synthetic intermediate, theoretical and computational chemistry offers a frontier for predicting novel transformations and applications. Direct computational studies focused solely on predicting undiscovered reactions for this specific molecule are not prevalent in published literature. However, by applying established computational methods to its known chemical properties, researchers can model and forecast its behavior under unexplored conditions.

Theoretical investigations into the reactivity of analogous, simpler chlorohydrins have demonstrated the power of computational analysis. For instance, studies on molecules like 2-chloroethanol (B45725) have utilized molecular orbital methods to probe reaction mechanisms, such as thermal decomposition pathways. researchgate.net These approaches can be extended to this compound to explore its potential reactivity.

The core of its predicted reactivity lies in the interplay between the chlorohydrin functionality and the bulky, electron-rich naphthalene ring. Computational models, such as those using Density Functional Theory (DFT), can be employed to map the potential energy surfaces for various hypothetical reactions. researchgate.net This allows for the identification of transition states and the calculation of activation barriers, providing insight into the feasibility of new chemical transformations that may not be observable through conventional experimentation.

One area of theoretical exploration is the intramolecular cyclization to form an epoxide, a well-known reaction for halohydrins. chemistrysteps.com Computational modeling could predict how modifying reaction conditions (e.g., catalyst, solvent, temperature) might alter the reaction pathway, potentially favoring alternative, undiscovered cyclization products or intermolecular reactions. The steric and electronic influence of the naphthalen-1-yl group is a critical parameter in these models.

Furthermore, theoretical studies can predict the outcomes of reactions at the compound's other functional sites. For example, modeling could explore the selective oxidation of the secondary alcohol, the reduction of the chloro group, or electrophilic substitution on the naphthalene ring, and how the chlorohydrin moiety influences the regioselectivity and rate of these potential reactions.

The table below outlines potential avenues for computational investigation to uncover novel reactivity for this compound.

Table 1: Potential Reaction Pathways for Computational Modeling

| Reaction Type | Potential Computational Method | Predicted Undiscovered Outcome or Insight |

|---|---|---|

| Intramolecular Reactions | DFT, MP2 | Identification of conditions favoring novel heterocyclic ring systems over the expected epoxide formation. |

| Oxidation of the Alcohol | DFT | Prediction of selectivity for different oxidizing agents; modeling potential for over-oxidation or rearrangement. |

| C-Cl Bond Activation | Transition State Theory, DFT | Exploration of novel catalytic systems (e.g., transition metal catalysts) for dehalogenation or cross-coupling reactions. |

| Reactions at the Naphthalene Ring | DFT, TD-DFT | Prediction of regioselectivity for electrophilic aromatic substitution under various conditions, influenced by the chloro-alcohol side chain. |

Another key aspect of theoretical prediction involves analyzing specific molecular parameters that govern reactivity. By calculating these values, chemists can make informed hypotheses about how the molecule will behave.

Table 2: Key Parameters for Theoretical Investigation

| Parameter | Significance in Predicting Reactivity |

|---|---|

| C-O-C-Cl Dihedral Angle | Crucial for predicting the rate and feasibility of intramolecular cyclization to the epoxide. The anti-periplanar arrangement is typically required for the intramolecular S_N2 reaction. chemistrysteps.com |

| C-Cl Bond Dissociation Energy | Indicates the energy required to break the carbon-chlorine bond, suggesting the compound's suitability for radical reactions or reductive dehalogenation. |

| Transition State Energies | Calculating the energy of hypothetical transition states allows for the comparison of different potential reaction pathways, identifying the most kinetically favorable undiscovered reactions. researchgate.net |

| HOMO-LUMO Energy Gap | The difference between the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital can suggest the molecule's electronic excitability and potential for use in photochemical or electronic applications. researchgate.net |

常见问题

Q. What are the common synthetic routes for 2-Chloro-1-(naphthalen-1-yl)ethan-1-ol?

The compound can be synthesized via Friedel-Crafts alkylation or nucleophilic substitution reactions. For example, similar naphthalene derivatives are prepared by refluxing naphthol derivatives with chloroacetylating agents in the presence of Lewis acids like ZnCl₂ in glacial acetic acid . Reaction conditions (e.g., temperature, catalyst loading) should be optimized to minimize side products.

Q. What spectroscopic techniques are used to characterize this compound?

Key methods include:

- ¹H/¹³C NMR to confirm the naphthalene backbone and chlorine/ethanol substituents (e.g., δ 7.5–8.5 ppm for aromatic protons) .

- IR spectroscopy to identify hydroxyl (≈3200–3500 cm⁻¹) and C-Cl (≈550–750 cm⁻¹) stretching vibrations .

- GC-MS or HRMS for molecular weight verification and fragmentation pattern analysis (e.g., m/z peaks corresponding to [M-Cl]+ or [M-H₂O]+ ions) .

Q. How is the purity of the compound assessed during synthesis?

Purity is evaluated via HPLC with UV detection (λ ≈ 254 nm for aromatic systems) or thin-layer chromatography (TLC) using silica gel plates. Recrystallization in solvents like ethanol or acetone is recommended for further purification .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

Biocatalytic reduction using microbial enzymes (e.g., Acinetobacter sp.) offers high stereoselectivity. For example, optimizing buffer pH (6.0–8.0) and ionic strength (0.05–0.2 M phosphate) can enhance enantiomeric excess (ee >99.9%) and yield (up to 56.2%) . Immobilized enzymes or directed evolution may further improve catalytic efficiency.

Q. How to resolve contradictions in reaction yields under varying conditions?

Systematic Design of Experiments (DoE) is critical. For instance, in biocatalytic reductions, yield discrepancies may arise from pH-dependent enzyme activity or substrate solubility. Controlled studies isolating variables (e.g., pH, temperature, co-solvents) and statistical analysis (ANOVA) can identify dominant factors .

Q. What crystallographic methods are suitable for structural analysis?

Single-crystal X-ray diffraction refined via SHELXL provides precise bond lengths and angles. For example, SHELX software has been widely used for small-molecule crystallography, enabling accurate determination of steric effects from the naphthalene and chloroethanol groups .

Q. How does computational modeling aid in understanding its reactivity?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways. Studies on analogous naphthol derivatives have revealed non-covalent interactions (e.g., H-bonding) that influence stability and reactivity .

Q. What strategies mitigate challenges in regioselective functionalization?

- Directed ortho-metalation using directing groups (e.g., -OH, -Cl) to control substitution patterns.

- Protecting group chemistry (e.g., acetylating the hydroxyl group) to prevent undesired side reactions during chlorination .

Methodological Notes

- Contradiction Analysis : When experimental data conflicts with computational predictions (e.g., unexpected byproducts), cross-validate using 2D NMR (COSY, HSQC) or X-ray crystallography to confirm structural assignments .

- Scale-Up Considerations : For gram-scale synthesis, ensure solvent recovery and catalyst recyclability. Monitor exothermic reactions (e.g., Friedel-Crafts) using in-situ FTIR or calorimetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。